![molecular formula C21H18FN3O3S B2553977 2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 887214-97-3](/img/structure/B2553977.png)

2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a variety of 2,2′∶6′,2″-terpyridine (terpy) derivatives modified at the 4′ position has been synthesized to generate bifunctional chelates . A particularly convenient route to these bifunctional chelates, based on nucleophilic substitution of 4′-chloroterpyridine, is described .Molecular Structure Analysis

The crystal structure of a similar compound, 4′- [2- (1,3-dioxolan-2-yl)ethylsulfanyl]-2,2′∶6′,2″-terpyridine, has been determined . The palladium (II) and gold (III) complexes of the analog with an SMe group at the 4′ position have been synthesized and characterized .Wissenschaftliche Forschungsanwendungen

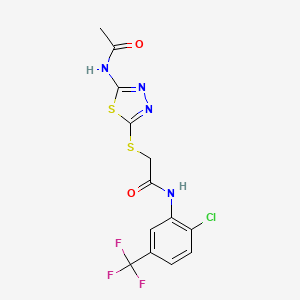

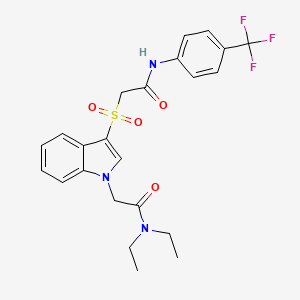

Synthesis and Biological Evaluation of Indole Derivatives

Antiallergic Agents

Indole derivatives have been synthesized and evaluated for their antiallergic properties. N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have shown significant antiallergic potency in various assays, suggesting potential for compounds with indole cores in allergy treatment (Menciu et al., 1999).

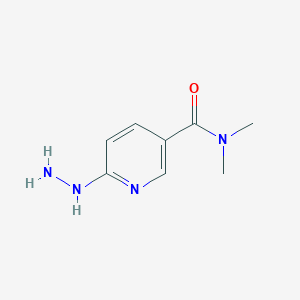

Antimicrobial Activities

Compounds starting from isonicotinic acid hydrazide have been synthesized, including triazoles with indole derivatives, showing good to moderate antimicrobial activity. This highlights the versatility of indole structures in contributing to antimicrobial properties (Bayrak et al., 2009).

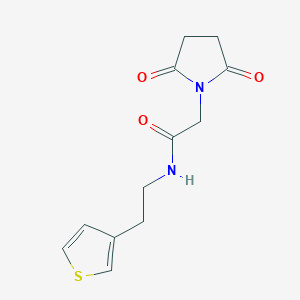

Antioxidant Activities

Novel 1H-3-Indolyl derivatives designed by combining indole with various heterocycles have exhibited significant antioxidant activities. This suggests the potential of indole-based compounds in oxidative stress-related therapeutic applications (Aziz et al., 2021).

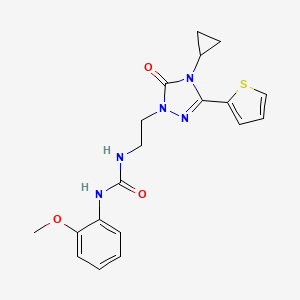

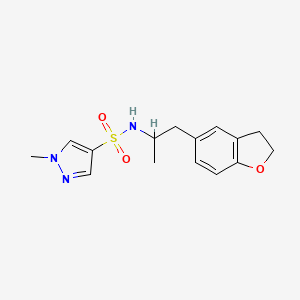

Synthesis Strategies and Chemical Properties

Copolymerization for Enhanced Properties

Copolymerization involving indole derivatives, such as the combination of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with other conducting polymers, has been shown to enhance electrochromic properties. This approach could be relevant for developing advanced materials with tailored properties (Türkarslan et al., 2007).

Nonlinear Optical Polyphophazenes

A new postfunctional approach to prepare polyphosphazenes containing sulfonyl-based chromophores has been developed, illustrating innovative methods for integrating functional groups into polymer backbones for optical applications (Li et al., 2004).

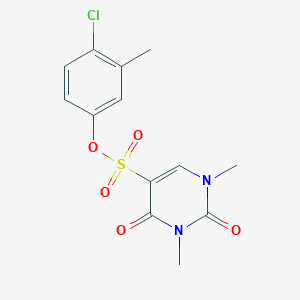

Eigenschaften

IUPAC Name |

2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S/c22-14-6-2-4-8-16(14)25-20(26)19-18(13-5-1-3-7-15(13)23-19)24-21(25)29-12-9-17-27-10-11-28-17/h1-8,17,23H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCKUPUURHIPIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2553894.png)

![(E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide](/img/structure/B2553895.png)

![ethyl 2-(7-{[(tert-butoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate](/img/structure/B2553898.png)

![N-(4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553901.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2553903.png)

![Methyl 3-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-amido]-4-methylbenzoate](/img/structure/B2553907.png)

![1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one](/img/structure/B2553911.png)